A Technical Guide to the Structure and Application of DBCO-PEG4-Alkyne
A Technical Guide to the Structure and Application of DBCO-PEG4-Alkyne
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the structure, properties, and applications of DBCO-PEG4-alkyne, a heterobifunctional crosslinker pivotal in the fields of bioconjugation, diagnostics, and targeted therapeutics. This document details the molecule's core components and provides detailed experimental protocols for its primary applications in click chemistry.
Core Structure of DBCO-PEG4-Alkyne
DBCO-PEG4-alkyne is a versatile molecule meticulously designed for sequential or orthogonal bioconjugation strategies. Its structure is comprised of three key functional moieties: a dibenzocyclooctyne (DBCO) group, a tetraethylene glycol (PEG4) spacer, and a terminal alkyne group. This unique combination of reactive groups allows for two distinct and controllable click chemistry reactions.
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Dibenzocyclooctyne (DBCO): This strained alkyne is highly reactive towards azide-functionalized molecules via copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). The inherent ring strain of the DBCO group obviates the need for a cytotoxic copper catalyst, making it ideal for applications in living systems and with sensitive biomolecules.[1][2][3]
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Tetraethylene Glycol (PEG4) Spacer: The hydrophilic PEG4 linker enhances the aqueous solubility of the molecule and its subsequent conjugates.[1][4] Furthermore, it acts as a flexible spacer, minimizing steric hindrance between the conjugated molecules and reducing the potential for aggregation.
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Terminal Alkyne: This functional group readily participates in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. This highly efficient and specific reaction requires a copper(I) catalyst to proceed.
The strategic arrangement of these components provides researchers with a powerful tool for creating complex biomolecular architectures, such as antibody-drug conjugates (ADCs).
Data Presentation
The physicochemical properties of DBCO-PEG4-alkyne are summarized in the table below for easy reference.
| Property | Value |
| Molecular Formula | C₃₀H₃₄N₂O₆ |
| Molecular Weight | 518.24 g/mol |
| CAS Number | 2741418-16-4 |
| Appearance | Slightly yellow oil |
| Purity | ≥ 95% (HPLC) |
| Solubility | Soluble in DCM, THF, Acetonitrile, DMF, DMSO |
| Storage Conditions | -20 °C, protected from light |
Experimental Protocols
The orthogonal reactivity of DBCO-PEG4-alkyne allows for two distinct types of click chemistry reactions. The following are detailed protocols for performing both Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) and Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Protocol for Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
This protocol describes the copper-free reaction between the DBCO moiety of DBCO-PEG4-alkyne and an azide-functionalized molecule.
Materials:
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DBCO-PEG4-alkyne
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Azide-functionalized molecule (e.g., protein, peptide, nucleic acid)
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Reaction Buffer: Phosphate Buffered Saline (PBS) pH 7.0-7.4, or HEPES buffer pH 7.0-7.5
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Anhydrous DMSO or DMF
Procedure:
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Reagent Preparation:
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Prepare a stock solution of DBCO-PEG4-alkyne in anhydrous DMSO or DMF (e.g., 10 mM).
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Ensure the azide-functionalized biomolecule is in the appropriate reaction buffer.
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Reaction Setup:
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In a reaction tube, combine the azide-functionalized molecule with the DBCO-PEG4-alkyne stock solution.
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A molar excess of 1.5 to 10 equivalents of one of the coupling partners can be used to drive the reaction to completion. For antibody-small molecule conjugations, a 7.5-fold molar excess is often recommended.
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Incubation:
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Incubate the reaction mixture at room temperature for 4-12 hours. Alternatively, the reaction can be performed at 4°C overnight (at least 12 hours).
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Purification (if necessary):
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If unreacted DBCO-PEG4-alkyne or other small molecules need to be removed, purify the conjugate using appropriate methods such as size-exclusion chromatography (e.g., desalting column), dialysis, or affinity chromatography.
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Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the copper-catalyzed reaction between the terminal alkyne of DBCO-PEG4-alkyne and an azide-functionalized molecule.
Materials:
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DBCO-PEG4-alkyne (or a molecule already conjugated via its DBCO moiety)
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Azide-functionalized molecule
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Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
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Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), stock solution (e.g., 50 mM in water)
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Sodium Ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
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Reaction Buffer: PBS pH 7.4 or similar
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Anhydrous DMSO or DMF
Procedure:
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Reagent Preparation:
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Prepare a stock solution of the alkyne-containing molecule in DMSO or the reaction buffer.
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Prepare a stock solution of the azide-functionalized molecule in a compatible solvent.
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Freshly prepare the Sodium Ascorbate solution.
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Catalyst Premix:
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In a separate microcentrifuge tube, prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio. Let this mixture stand for 1-2 minutes.
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Reaction Setup:
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In the main reaction tube, combine the alkyne-containing molecule and the azide-functionalized molecule in the reaction buffer. A 2- to 10-fold molar excess of the azide-containing molecule over the alkyne is typically used.
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Add the catalyst premix to the reaction mixture. The final copper concentration should typically be between 50 and 250 µM.
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Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
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Incubation:
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Incubate the reaction at room temperature for 30-60 minutes. If using a fluorescent probe, protect the reaction from light.
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Quenching and Purification:
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Quench the reaction by adding EDTA to a final concentration of approximately 20 mM to chelate the copper.
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Purify the final conjugate using size-exclusion chromatography (e.g., desalting column) or dialysis to remove excess reagents and the copper catalyst.
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Mandatory Visualization
The following diagrams illustrate the structural components of DBCO-PEG4-alkyne and a typical experimental workflow for its application in bioconjugation.
